molecular formula C29H28N2O8S B11157424 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11157424
M. Wt: 564.6 g/mol
InChI Key: GDEBHZNIZFOBMN-UHFFFAOYSA-N
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Description

2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that features a chromenone core structure This compound is notable for its diverse functional groups, including a nitrophenyl group, a sulfonylamino group, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of an appropriate phenol with an aldehyde under acidic conditions to form the chromenone ring. Subsequent nitration introduces the nitrophenyl group, while esterification and sulfonylation steps add the hexanoate and sulfonylamino groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonylamino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromenone core.

    Medicine: Explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core can participate in π-π stacking interactions, while the nitrophenyl and sulfonylamino groups can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a hexanoate ester.

    2-methyl-3-(4-aminophenyl)-4-oxo-4H-chromen-7-yl hexanoate: Similar structure but with an amino group instead of a nitro group.

    2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-aminohexanoate: Similar structure but with an aminohexanoate ester instead of a sulfonylaminohexanoate ester.

Uniqueness

The uniqueness of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a nitrophenyl group and a sulfonylaminohexanoate ester makes it a versatile compound for various chemical reactions and research applications.

Properties

Molecular Formula

C29H28N2O8S

Molecular Weight

564.6 g/mol

IUPAC Name

[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C29H28N2O8S/c1-19-7-14-24(15-8-19)40(36,37)30-17-5-3-4-6-27(32)39-23-13-16-25-26(18-23)38-20(2)28(29(25)33)21-9-11-22(12-10-21)31(34)35/h7-16,18,30H,3-6,17H2,1-2H3

InChI Key

GDEBHZNIZFOBMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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